N-(8-methoxyquinolin-5-yl)naphthalene-1-carboxamide
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Overview
Description
N-(8-methoxyquinolin-5-yl)naphthalene-1-carboxamide is a compound that features a quinoline moiety fused with a naphthalene carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline structure is known for its biological activity, making it a valuable scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxyquinolin-5-yl)naphthalene-1-carboxamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Gould-Jacobs reaction, Friedländer synthesis, or Skraup synthesis.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the quinoline ring using reagents like methyl iodide in the presence of a base.
Coupling with Naphthalene Carboxamide: The final step involves coupling the methoxyquinoline with naphthalene-1-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxyquinolin-5-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(8-methoxyquinolin-5-yl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-(8-methoxyquinolin-5-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The quinoline moiety is known to intercalate with DNA, while the naphthalene carboxamide group can form hydrogen bonds with amino acid residues in proteins .
Comparison with Similar Compounds
Similar Compounds
N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide: Similar structure but with an adamantane group instead of naphthalene.
N-(8-methoxyquinolin-5-yl)methylchromane-3-carboxamide: Contains a chromane group instead of naphthalene.
Uniqueness
N-(8-methoxyquinolin-5-yl)naphthalene-1-carboxamide is unique due to its combination of the quinoline and naphthalene moieties, which confer distinct photophysical and biological properties. This makes it a valuable compound for applications in both medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H16N2O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(8-methoxyquinolin-5-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H16N2O2/c1-25-19-12-11-18(17-10-5-13-22-20(17)19)23-21(24)16-9-4-7-14-6-2-3-8-15(14)16/h2-13H,1H3,(H,23,24) |
InChI Key |
NUFXPVDPVZVPFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC4=CC=CC=C43)C=CC=N2 |
Origin of Product |
United States |
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